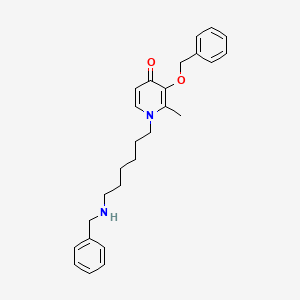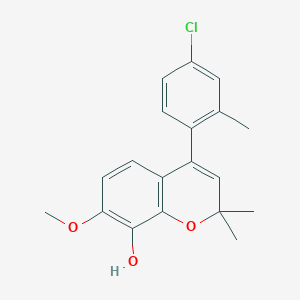
D-N-Acetylgalactosamine-18O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-N-Acetylgalactosamine-18O is a derivative of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is labeled with the stable isotope oxygen-18, which is often used in various biochemical and analytical applications. N-acetylgalactosamine is a crucial component in the structure of glycoproteins and glycolipids, playing a significant role in cellular communication and molecular recognition processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-N-Acetylgalactosamine-18O typically involves the incorporation of the oxygen-18 isotope into the N-acetylgalactosamine molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic treatment with N-glycosidase in the presence of H2^18O, which incorporates the oxygen-18 isotope into the molecule during the deglycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the expression of specific glycosyltransferases and glycosidases in microbial systems, followed by the incorporation of the oxygen-18 isotope during the enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: D-N-Acetylgalactosamine-18O undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Applications De Recherche Scientifique
D-N-Acetylgalactosamine-18O has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and metabolic studies.
Biology: Plays a role in studying glycosylation patterns and protein-carbohydrate interactions.
Mécanisme D'action
The mechanism of action of D-N-Acetylgalactosamine-18O involves its interaction with specific molecular targets, such as the asialoglycoprotein receptor on hepatocytes. This interaction facilitates the uptake and internalization of the compound into the cells, where it can exert its effects. The pathways involved include receptor-mediated endocytosis and subsequent intracellular trafficking .
Comparaison Avec Des Composés Similaires
N-Acetylglucosamine: Another amino sugar derivative with similar structural features but differing in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in N-acetylgalactosamine.
Galactose: The parent sugar molecule without the amino and acetyl modifications.
Uniqueness: D-N-Acetylgalactosamine-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies. Its specific interaction with the asialoglycoprotein receptor also distinguishes it from other similar compounds, providing targeted delivery capabilities in therapeutic applications .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i12+2 |
Clé InChI |
MBLBDJOUHNCFQT-ULGGAGSYSA-N |
SMILES isomérique |
CC(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)





![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)




![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)


